

# Application Notes & Protocols: Evaluating Resignatinib in 3D Patient-Derived Gastric Cancer Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Resigratinib |           |
| Cat. No.:            | B11935067    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gastric cancer (GC) is a heterogeneous disease with limited therapeutic options for advanced stages. A subset of gastric cancers is driven by aberrations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most commonly FGFR2 gene amplification.[1][2][3][4] Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a powerful platform for preclinical drug screening and personalized medicine.[5][6][7][8] **Resigratinib** (also known as KIN-3248) is a potent, irreversible, orally bioavailable pan-FGFR inhibitor that targets FGFR1, 2, 3, and 4.[9][10][11] It has demonstrated significant anti-tumor activity in preclinical models of FGFR-driven cancers, including gastric cancer xenografts.[10][11] These notes provide a detailed protocol for utilizing 3D gastric cancer organoid (GCO) cultures to assess the efficacy of **Resigratinib**, offering a robust model for predicting patient response.

# **Resigratinib Mechanism of Action**

**Resigratinib** covalently binds to and irreversibly inhibits the kinase activity of all four FGFR family members.[9][11] In FGFR-amplified gastric cancer, the constitutive activation of the FGFR2 receptor tyrosine kinase drives downstream signaling cascades critical for cell survival and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways.[12][13][14] By blocking the



autophosphorylation of FGFR, **Resigratinib** effectively shuts down these oncogenic signals, leading to cell cycle arrest and apoptosis in sensitive tumor cells.[1][11]





Click to download full resolution via product page

Caption: FGFR signaling pathway inhibited by Resignatinib.

# **Experimental Workflow**

The overall workflow for testing **Resigratinib** involves establishing GCOs from patient tissue, expanding the culture, performing drug sensitivity assays, and analyzing the results.





Click to download full resolution via product page

**Caption:** Workflow for GCO culture and drug sensitivity testing.



# **Experimental Protocols**

# Protocol 1: Establishment and Culture of Gastric Cancer Organoids (GCOs)

This protocol is adapted from established methods for generating PDOs from tumor tissue.[5] [6][15]

#### Materials:

- Fresh gastric tumor tissue in sterile collection medium (e.g., Advanced DMEM/F12).
- Digestion Buffer: Advanced DMEM/F12 with Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and 10 μM Y-27632.
- Washing Buffer: Advanced DMEM/F12 with 1% BSA and 1% Penicillin-Streptomycin.
- Basement Membrane Matrix (BME), such as Matrigel® or Cultrex®.
- GCO Culture Medium (see Table 1).
- 6-well culture plates.

#### Procedure:

- Tissue Processing: On ice, wash the fresh tumor tissue 2-3 times with cold PBS. Mince the tissue into ~1-2 mm pieces using sterile scalpels.
- Enzymatic Digestion: Transfer minced tissue to a 15 mL conical tube with 5 mL of Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.
- Cell Isolation: Quench the digestion by adding 10 mL of cold Washing Buffer. Filter the suspension through a 100 μm cell strainer to remove large debris.
- Pelleting: Centrifuge the filtrate at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with 10 mL of cold Washing Buffer.



- Seeding: Resuspend the final cell pellet in BME on ice at a density of ~1000-5000 cells per 50  $\mu$ L.
- Plating: Dispense 50  $\mu$ L droplets of the cell/BME mixture into the center of pre-warmed 6-well plate wells. Incubate at 37°C for 15-20 minutes to allow the BME to solidify.
- Culture: Gently add 2 mL of GCO Culture Medium to each well. Culture at 37°C, 5% CO<sub>2</sub>, replacing the medium every 2-3 days. Organoids should become visible within 7-14 days.
- Passaging: Once organoids are large and dense, passage them every 1-2 weeks by mechanically disrupting them and re-plating in fresh BME.

| Table 1: GCO Culture Medium Composition |                     |
|-----------------------------------------|---------------------|
| Component                               | Final Concentration |
| Advanced DMEM/F12                       | Base                |
| 1x B-27 Supplement                      | 1x                  |
| 1x N-2 Supplement                       | 1x                  |
| 10 mM HEPES                             | 10 mM               |
| 1.25 mM N-Acetylcysteine                | 1.25 mM             |
| 10 mM Nicotinamide                      | 10 mM               |
| 50 ng/mL Human EGF                      | 50 ng/mL            |
| 100 ng/mL Human Noggin                  | 100 ng/mL           |
| 500 ng/mL Human R-spondin1              | 500 ng/mL           |
| 100 ng/mL Human FGF10                   | 100 ng/mL           |
| 10 nM Gastrin                           | 10 nM               |
| 10 μM Y-27632 (ROCK inhibitor)          | 10 μΜ               |
| 500 nM A83-01 (TGF-β inhibitor)         | 500 nM              |

## **Protocol 2: Resigratinib Drug Sensitivity Assay**



#### Materials:

- Established GCO cultures.
- Resigratinib stock solution (e.g., 10 mM in DMSO).
- GCO Culture Medium.
- White, clear-bottom 96-well plates.
- Cell recovery solution (e.g., Corning® Cell Recovery Solution).

#### Procedure:

- Organoid Dissociation: Harvest mature organoids from a 6-well plate. Incubate with cell recovery solution on ice to dissolve the BME.
- Plating Preparation: Break organoids into smaller fragments by gentle pipetting. Count the fragments and dilute them in fresh, cold BME to a concentration of ~50-100 fragments per 10 μL.
- Seeding: Dispense 10  $\mu$ L of the organoid/BME mixture into each well of a 96-well plate. Solidify at 37°C for 15 minutes.
- Initial Culture: Add 100 μL of GCO Culture Medium to each well and incubate for 48-72 hours to allow organoids to recover and start growing.
- Drug Preparation: Prepare a serial dilution of **Resigratinib** in GCO Culture Medium. A typical concentration range would be 0.1 nM to 10 μM. Include a DMSO-only vehicle control.
- Treatment: Carefully remove the old medium from the wells and replace it with 100  $\mu$ L of the medium containing the different **Resigratinib** concentrations.
- Incubation: Incubate the plate for 96-144 hours at 37°C, 5% CO<sub>2</sub>.

# **Protocol 3: Assessment of Organoid Viability**

#### Materials:



- Treated 96-well plate from Protocol 2.
- 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).
- Luminometer.

#### Procedure:

- Reagent Equilibration: Allow the 96-well plate and the viability reagent to equilibrate to room temperature for 30 minutes.
- Assay: Add 100 μL of the viability reagent to each well (a 1:1 ratio with the culture medium).
- Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Signal Stabilization: Incubate at room temperature for an additional 25 minutes, protected from light, to stabilize the luminescent signal.
- Measurement: Read the luminescence on a plate-reading luminometer.
- Data Analysis: Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

# Representative Data

The following tables present illustrative data from a hypothetical drug sensitivity screen of **Resigratinib** on GCOs with different FGFR2 statuses.



| Table 2: Characteristics of Patient-Derived GCO Lines       |                 |           |                              |
|-------------------------------------------------------------|-----------------|-----------|------------------------------|
| GCO Line ID                                                 | Histology       |           | FGFR2 Status                 |
| GCO-001                                                     | Diffuse Type    |           | Amplified (FISH Ratio > 5.0) |
| GCO-002                                                     | Intestinal Type |           | Wild-Type                    |
| GCO-003                                                     | Diffuse Type    |           | Wild-Type                    |
| GCO-004                                                     | Intestinal Type |           | Amplified (FISH Ratio > 8.0) |
|                                                             |                 |           |                              |
| Table 3: Resignatinib Efficacy in GCO Lines (96h Treatment) |                 |           |                              |
| GCO Line ID                                                 |                 | IC50 (nM) |                              |
| GCO-001 (FGFR2-Amp)                                         |                 | 2.1       |                              |
| GCO-002 (FGFR2-WT)                                          |                 | > 5,000   |                              |
| GCO-003 (FGFR2-WT)                                          |                 | > 8,000   |                              |
| GCO-004 (FGFR2-Amp)                                         |                 | 1.5       |                              |

Data Interpretation: The results demonstrate that GCO lines with FGFR2 gene amplification are highly sensitive to **Resigratinib**, with IC50 values in the low nanomolar range.[1][11] In contrast, GCOs with a wild-type FGFR2 status show minimal response, indicating that FGFR2 amplification is a key predictive biomarker for **Resigratinib** sensitivity in this model system. This aligns with findings from studies on other FGFR inhibitors in gastric cancer.[1][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Methodological & Application





- 1. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of gastric cancer organoid and its application in individualized therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived organoid culture of gastric cancer for disease modeling and drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Culture Systems in Gastric Cancer Research PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-FGFR Inhibitor KIN-3248 | C26H27F2N7O3 | CID 162381323 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. oncotarget.com [oncotarget.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Gastric Organoids: Progress and Remaining Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Resignation in 3D Patient-Derived Gastric Cancer Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935067#application-of-resignation-in-3d-organoid-cultures-of-gastric-cancer]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com